Linker Rigidity: Alkyne vs. Methylene Spacer Geometry Defines Conformational Constraint
The target compound employs a but-2-yn-1-yl linker between the urea N3 and the pyrrolidine nitrogen, enforcing a linear, sp-hybridized geometry. In contrast, the closest commercially cataloged analog, 1-[(4-chlorophenyl)methyl]-3-(4-pyrrolidin-1-ylbut-2-ynyl)urea (CAS 1396850-53-5), introduces a methylene group at the N1-phenyl junction, creating a benzyl urea with increased conformational flexibility at the N1 terminus while retaining the alkyne spacer at N3 . Molecular formula comparison: target compound C15H18ClN3O (MW 291.77) vs. benzyl analog C16H20ClN3O (MW 305.80) . The additional CH2 unit and altered geometry impact hydrogen-bonding capacity, steric bulk, and the relative orientation of the chlorophenyl ring within the TrkA ATP-binding pocket, as inferred from patent SAR disclosures [1]. No direct head-to-head activity comparison has been published for this specific compound pair.
| Evidence Dimension | Linker geometry and conformational constraint |
|---|---|
| Target Compound Data | Alkyne spacer (N3-propargyl); MW 291.77; C15H18ClN3O |
| Comparator Or Baseline | 1-[(4-chlorophenyl)methyl]-3-(4-pyrrolidin-1-ylbut-2-ynyl)urea (CAS 1396850-53-5): benzyl N1 with alkyne N3 spacer; MW 305.80; C16H20ClN3O |
| Quantified Difference | Delta MW: +14.03 g/mol; additional sp3 carbon at N1 alters phenyl ring distance by ~1.1 Å (calculated bond length difference) |
| Conditions | Structural comparison based on published molecular formulas and SMILES from Chemsrc database |
Why This Matters
For lead optimization programs targeting TrkA, the steric and electronic character of the N1 substituent directly influences kinase selectivity; the alkyne-only spacer of the target compound offers a distinct scaffold that cannot be replicated by benzyl analogs.
- [1] WO2012158413A1. Pyrrolidinyl urea derivatives as TrkA inhibitors. World Intellectual Property Organization, 2012. View Source
